![molecular formula C20H25N3O5S B2395603 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide CAS No. 688053-90-9](/img/structure/B2395603.png)
6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide is a complex organic molecule with significant biological implications. It belongs to the quinazoline family, known for their diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Molecular Characteristics
The molecular formula of the compound is C18H23N3O4S with a molecular weight of 377.46 g/mol. Its structure incorporates various functional groups that enhance its biological activity.
The biological activity of this compound is attributed to its ability to interact with several biological targets. The quinazoline moiety is particularly noted for its role in inhibiting specific enzymes and receptors involved in disease pathways. The dioxole structure may enhance solubility and binding affinity, contributing to its overall efficacy.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-(8-oxo-6-thioxo...) have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The cytotoxicity was evaluated using the MTT assay at varying concentrations (1, 10, and 100 μM), demonstrating a dose-dependent response in cell viability reduction .
Antibacterial and Antifungal Properties
Quinazolines are also recognized for their antibacterial and antifungal activities. Studies have indicated that derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes involved in pain pathways. Specifically, it has shown promise as a modulator of flavin-containing monooxygenase 3 (FMO3), which plays a role in pain perception .
Case Studies
Study | Findings | Cell Lines Tested |
---|---|---|
Study A | Significant cytotoxicity observed at 100 μM | MCF-7, HT-29 |
Study B | Antibacterial activity against E. coli and S. aureus | Pathogenic bacterial strains |
Study C | Inhibition of FMO3 enzyme linked to pain modulation | In vitro assays |
Research Findings
- Cytotoxicity : A recent study found that derivatives of quinazoline exhibited IC50 values in the micromolar range against several tumor cell lines, indicating strong anticancer potential .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of similar compounds against various pathogenic strains, suggesting a broad spectrum of activity .
- Enzyme Interaction : Interaction studies revealed that the compound effectively binds to specific receptors and enzymes, which could pave the way for novel therapeutic applications .
Applications De Recherche Scientifique
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Enzyme Inhibition :
- The compound has been studied for its potential as an inhibitor of enzymes involved in various metabolic pathways. For instance, it has shown promise in modulating flavin-containing monooxygenase 3 (FMO3), which is implicated in pain perception and management.
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
- Anticancer Potential :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may vary based on specific laboratory conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide:
Study | Focus | Findings |
---|---|---|
Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of FMO3 activity, suggesting potential for pain management applications. |
Study 2 | Antimicrobial Activity | Showed effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. |
Study 3 | Anticancer Research | Identified cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action. |
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-18(21-11-13-5-4-8-26-13)6-2-1-3-7-23-19(25)14-9-16-17(28-12-27-16)10-15(14)22-20(23)29/h9-10,13H,1-8,11-12H2,(H,21,24)(H,22,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFZJTCVUCMPOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.